molecular formula C17H25F3N4O7 B6334453 H-D-Pro-Pro-Glu-NH2 Trifluoroacetate CAS No. 1021646-82-1

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate

Cat. No.: B6334453
CAS No.: 1021646-82-1
M. Wt: 454.4 g/mol
InChI Key: MFPBMLYDEKFCCK-MRDWIYSCSA-N
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Description

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate: is a tripeptide compound consisting of D-proline, L-proline, and L-glutamine residues, with a trifluoroacetate counterion. This compound is known for its catalytic properties in various chemical reactions, particularly in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Pro-Pro-Glu-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (D-proline) to a solid resin. Subsequent amino acids (L-proline and L-glutamine) are added sequentially through coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and purified. The final step involves the addition of trifluoroacetic acid to form the trifluoroacetate salt .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions: H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is primarily involved in catalytic reactions, particularly in asymmetric 1,4-addition reactions. It acts as a catalyst in the formation of γ-nitroaldehydes from aldehydes and nitroolefins .

Common Reagents and Conditions:

    Reagents: Aldehydes, nitroolefins, and pPE-amide.

    Conditions: Room temperature, with as little as 1 mol% of the catalyst.

Major Products: The major products of these reactions are γ-nitroaldehydes, which are obtained in excellent yields and stereoselectivities .

Scientific Research Applications

H-D-Pro-Pro-Glu-NH2 Trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Pro-Pro-Glu-NH2 Trifluoroacetate involves its role as a catalyst in asymmetric synthesis. The compound facilitates the formation of γ-nitroaldehydes by stabilizing the transition state and enhancing the stereoselectivity of the reaction. The molecular targets include aldehydes and nitroolefins, and the pathways involve nucleophilic addition reactions .

Comparison with Similar Compounds

    H-D-Pro-Pro-Glu-NH2: Without the trifluoroacetate counterion.

    H-D-Pro-Pro-Glu-OH: With a free carboxyl group instead of an amide.

    H-D-Pro-Pro-Glu-OMe: With a methyl ester group.

Uniqueness: H-D-Pro-Pro-Glu-NH2 Trifluoroacetate is unique due to its trifluoroacetate counterion, which enhances its solubility and stability. This makes it particularly effective as a catalyst in asymmetric synthesis, providing higher yields and better stereoselectivity compared to its analogs .

Properties

IUPAC Name

(4S)-5-amino-5-oxo-4-[[(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O5.C2HF3O2/c16-13(22)9(5-6-12(20)21)18-14(23)11-4-2-8-19(11)15(24)10-3-1-7-17-10;3-2(4,5)1(6)7/h9-11,17H,1-8H2,(H2,16,22)(H,18,23)(H,20,21);(H,6,7)/t9-,10+,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPBMLYDEKFCCK-MRDWIYSCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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